molecular formula C10H11NO2 B6266611 3-formyl-N,4-dimethylbenzamide CAS No. 1289168-51-9

3-formyl-N,4-dimethylbenzamide

Cat. No. B6266611
CAS RN: 1289168-51-9
M. Wt: 177.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formyl-N,4-dimethylbenzamide, also known as FMBA, is an amide derivative of benzene. It is a colorless, odorless crystalline solid with a melting point of 74-76°C. FMBA is a widely used reagent in organic synthesis and is also used in a variety of scientific research applications.

Mechanism of Action

The mechanism of action of 3-formyl-N,4-dimethylbenzamide is not entirely understood. However, it is believed to act as a catalyst in the formation of polymers, as well as in the formation of dyes and pigments. It is also believed to act as a nucleophile in the formation of polymers.
Biochemical and Physiological Effects
3-formyl-N,4-dimethylbenzamide has been shown to have no significant biochemical or physiological effects when administered in laboratory animals. However, it is important to note that further research is needed to determine the exact effects of 3-formyl-N,4-dimethylbenzamide on humans.

Advantages and Limitations for Lab Experiments

3-formyl-N,4-dimethylbenzamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also relatively stable and non-toxic. It is also highly soluble in organic solvents, making it easy to use in a variety of applications. However, 3-formyl-N,4-dimethylbenzamide is not very soluble in water, which can limit its use in some experiments.

Future Directions

There are several potential future directions for research involving 3-formyl-N,4-dimethylbenzamide. These include further investigation into its mechanism of action, as well as its potential applications in the synthesis of polymers and pharmaceuticals. Additionally, further research is needed to determine the exact biochemical and physiological effects of 3-formyl-N,4-dimethylbenzamide on humans. Other potential research directions include the development of improved synthesis methods, as well as the development of new applications for 3-formyl-N,4-dimethylbenzamide.

Synthesis Methods

The synthesis of 3-formyl-N,4-dimethylbenzamide is typically accomplished through the reaction of formaldehyde and dimethylformamide. This reaction takes place in the presence of a base, such as potassium carbonate, and is usually carried out in an inert atmosphere. The resulting product is then purified by recrystallization or chromatography.

Scientific Research Applications

3-formyl-N,4-dimethylbenzamide has been used in a variety of scientific research applications, including the synthesis of polymers, the preparation of dyes and pigments, and the preparation of pharmaceuticals. It has also been used in the synthesis of polyamide polymers, as well as in the synthesis of polymers for use in the manufacture of polyurethanes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-formyl-N,4-dimethylbenzamide involves the conversion of 3-nitro-N,4-dimethylbenzamide to the corresponding amine, followed by oxidation to the aldehyde.", "Starting Materials": [ "3-nitro-N,4-dimethylbenzamide", "Sodium dithionite", "Sodium hydroxide", "Acetic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium nitrate", "Sulfuric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Reduction of 3-nitro-N,4-dimethylbenzamide with sodium dithionite in the presence of sodium hydroxide to yield 3-amino-N,4-dimethylbenzamide", "Oxidation of 3-amino-N,4-dimethylbenzamide with sodium nitrite and hydrochloric acid to yield 3-nitroso-N,4-dimethylbenzamide", "Reduction of 3-nitroso-N,4-dimethylbenzamide with sodium dithionite in the presence of acetic acid to yield 3-hydroxy-N,4-dimethylbenzamide", "Nitration of 3-hydroxy-N,4-dimethylbenzamide with a mixture of sodium nitrate and sulfuric acid to yield 3-nitro-N,4-dimethylbenzamide", "Oxidation of 3-nitro-N,4-dimethylbenzamide with sodium nitrite and hydrochloric acid to yield 3-formyl-N,4-dimethylbenzamide" ] }

CAS RN

1289168-51-9

Molecular Formula

C10H11NO2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.